1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h1-2,5-7,9-10H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNEGJBOIOBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its versatility in medicinal applications, and is substituted with a cyclopropylmethyl group and a pyridin-3-yl group. Its unique structural characteristics suggest potential interactions with various biological targets, making it a candidate for further research in pharmacology.
The molecular formula of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is C₁₃H₁₃N₃O, with a molecular weight of approximately 229.26 g/mol. The compound contains an aldehyde functional group, which is known to participate in various chemical reactions, including oxidation and reduction processes.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action may involve modulation of signaling pathways through allosteric interactions or competitive inhibition, depending on the target involved. For example, compounds with similar structures have shown efficacy as inhibitors of specific kinases, which are critical in cancer biology .
Biological Activity and Research Findings
Recent studies have explored the biological activity of related pyrazole derivatives, revealing significant insights into their pharmacological potential:
- Anticancer Activity : Compounds structurally related to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde have demonstrated potent antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). For instance, one derivative exhibited IC₅₀ values of 18.5 nM against Mer kinase and 33.6 nM against c-Met kinase, indicating robust inhibitory activity .
- Kinase Inhibition : The compound's potential as a kinase inhibitor has been highlighted in several studies. It has been noted that modifications to the pyrazole structure can enhance selectivity and potency against specific kinases involved in tumor growth and metastasis .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Mer Kinase Inhibition : A study focusing on pyrazole derivatives found that compounds with structural similarities to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde exhibited significant inhibition of Mer kinase, which plays a role in cell survival and proliferation in cancer cells. The study reported IC₅₀ values ranging from low nanomolar concentrations .
- Antiproliferative Effects : Another investigation assessed the antiproliferative effects of similar compounds on HCT116 cells using the CCK8 assay. Results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis, suggesting a dual mechanism of action .
Comparative Analysis
To better understand the biological activity of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC₅₀ (nM) | Biological Target |
|---|---|---|---|
| Compound A | Similar | 18.5 | Mer Kinase |
| Compound B | Similar | 33.6 | c-Met Kinase |
| Compound C | Different | 9.4 | Other Kinases |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular structure includes a cyclopropylmethyl group and a pyridine moiety, contributing to its unique properties. The compound's chemical formula is , with the following key features:
- Molecular Weight : 226.26 g/mol
- CAS Number : 2098138-08-8
- Structural Formula : Chemical Structure (not displayed here but can be found in chemical databases)
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can inhibit the growth of various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial proliferation .
Anticancer Potential
The pyrazole scaffold is also recognized for its anticancer properties. Various studies have synthesized pyrazole derivatives that target specific cancer cell lines. For example, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells, suggesting that 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde may possess similar potential .
Synthetic Methodologies
The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of the Pyridine Moiety : This step often involves nucleophilic substitution reactions where the pyridine derivative reacts with the pyrazole intermediate.
- Final Modifications : The cyclopropylmethyl group can be introduced via alkylation reactions.
Case Study 1: Antimicrobial Activity
A study published in the Egyptian Journal of Chemistry highlighted the synthesis and evaluation of various pyrazole derivatives, including those similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. The results indicated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation, compounds based on the pyrazole structure were tested for their ability to induce apoptosis in cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce cell death through apoptosis pathways, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The pyridin-3-yl group in the target compound introduces electron-deficient character, contrasting with electron-rich aryl or phenoxy groups in analogues .
- Hydrophobicity : Linear alkyl/aryl groups (e.g., isopropyl, phenyl) enhance lipophilicity, whereas the pyridine ring balances hydrophilicity .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde generally follows a multi-step approach involving:
- Formation of the pyrazole ring with appropriate substitution.
- Introduction of the cyclopropylmethyl group at the N-1 position.
- Installation of the pyridin-3-yl substituent at the C-3 position.
- Selective formylation at the C-5 position to yield the aldehyde functionality.
Pyrazole Core Construction and N-Alkylation
A common approach to prepare substituted pyrazoles involves coupling of pyrazole carboxylates with alkylating agents. Research on related pyrazole derivatives shows that N-alkylation using alkyl halides or iodides in the presence of base (e.g., cesium carbonate) in polar aprotic solvents like dimethylformamide (DMF) is effective.
This method allows selective N-alkylation, favoring the N-1 position of the pyrazole ring, which is critical for obtaining the desired substitution pattern.
Selective Formylation at C-5 Position
The aldehyde group at the 5-position of the pyrazole ring is typically introduced via directed lithiation followed by formylation:
This method provides high regioselectivity for formylation at the C-5 position.
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction and Mesylate/Iodide Alkylation: For related pyrazole carboxylates, Mitsunobu reaction conditions (DIAD, PPh3, DCM) and mesylate or iodide intermediates have been explored for N-alkylation, with varying yields and regioisomer ratios. Optimization showed iodide alkylation with Cs2CO3 in DMF as more efficient and selective.
Flow Reactor Lithiation: Continuous flow lithiation techniques have been used to functionalize pyrazoles efficiently, enabling rapid synthesis of aldehyde and other functional groups on pyrazole cores.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Yield/Selectivity Notes |
|---|---|---|---|
| 1 | N-Alkylation of pyrazole | Cyclopropylmethyl iodide, Cs2CO3, DMF, 100°C | Major regioisomer yield >40% |
| 2 | Pyridin-3-yl substitution (cross-coupling) | 3-bromopyridine or pyridin-3-yl boronic acid, Pd catalyst, K3PO4, dioxane, 80°C | High regioselectivity at C-3 position |
| 3 | Formylation at C-5 | Lithiation with n-BuLi, quench with DMF | High regioselectivity, aldehyde introduced efficiently |
Research Findings and Considerations
The choice of alkylating agent and reaction conditions critically affects regioselectivity and yield of N-alkylation on pyrazole nitrogen atoms.
Cross-coupling reactions require careful selection of catalysts and ligands to ensure efficient attachment of heteroaryl groups without side reactions.
Directed lithiation for formylation demands low temperature control and inert atmosphere to avoid side reactions and degradation.
Use of continuous flow reactors for lithiation and functionalization steps has been shown to improve reproducibility and scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
